![molecular formula C19H22N2OS B2806842 (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone CAS No. 2034291-47-7](/img/structure/B2806842.png)
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone
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Description
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone is a useful research compound. Its molecular formula is C19H22N2OS and its molecular weight is 326.46. The purity is usually 95%.
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Scientific Research Applications
Selective Butyrylcholinesterase Inhibitors and Anti-Aβ Aggregation Activity
A study by (Jiang et al., 2019) focused on the design and synthesis of selective butyrylcholinesterase (BChE) inhibitors derived from the 3,4-dihydroisoquinolin-2(1H)-yl structure. These compounds showed potential for targeting Alzheimer's disease by inhibiting BChE and reducing amyloid-beta (Aβ) aggregation, a key factor in the disease's progression.
Synthesis and Structural Characterization
In research by (Bonilla-Castañeda et al., 2022), a compound structurally related to 3,4-dihydroisoquinolin-2(1H)-yl was synthesized and characterized. These derivatives have shown relevance as therapeutic agents with anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties.
Ruthenium-Chelated Bis(heterocyclo)methanides
In a study by (Panda et al., 2019), researchers explored the reactivity of bis(heterocyclo)methanides, including 3,4-dihydroisoquinolin-2(1H)-yl derivatives, with ruthenium. This work provides insights into the redox tunability of these compounds and their potential applications in areas like catalysis and materials science.
Histamine-3 Receptor Antagonists
A study by (Zhou et al., 2012) reported the synthesis of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. These compounds could have therapeutic applications for neurological and psychiatric disorders.
Synthesis and Crystal Structure Studies
In their research, (Huang et al., 2021) synthesized boric acid ester intermediates structurally related to 3,4-dihydroisoquinolin-2(1H)-yl. The study provides insights into their molecular structures, electrostatic potential, and other physicochemical properties.
Phosphorescence Studies
(Tsuboyama et al., 2003) conducted phosphorescence studies on iridium complexes containing 2-(5-methylthiophen-2-yl)pyridinato, which is structurally related to the compound of interest. Their findings have implications for applications in organic light-emitting diodes (OLEDs).
Antimicrobial Activity
(Desai et al., 2016) synthesized and evaluated novel quinoline derivatives bearing pyrazoline and pyridine analogues, including compounds structurally related to 3,4-dihydroisoquinolin-2(1H)-yl, for their antimicrobial activity against various bacteria and fungi.
properties
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(5-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-14-6-7-18(23-14)19(22)21-11-9-17(13-21)20-10-8-15-4-2-3-5-16(15)12-20/h2-7,17H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNOUHMOVSCDHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone |
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